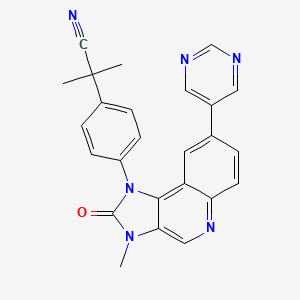
QVO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
QVO is a gluconeogenesis inhibitor.
Applications De Recherche Scientifique
Application in Qualitative Data Analysis Software (QDAS)
Qualitative Data Analysis Software (QDAS) programs like ATLAS.ti™ and NVivo™ are increasingly being used in various research fields. Woods, Paulus, Atkins, and Macklin (2016) analyzed 763 empirical articles and found that these tools are predominantly used in health sciences. They facilitate research by supporting data management and analysis, particularly for data gathered through interviews, focus groups, and documents. The software is primarily utilized for data organization and thematic analysis in various disciplines (Woods et al., 2016).
QVO in Photovoice Research
Castleden and Garvin (2008) explored the use of Photovoice, a method that employs participant-employed photography and dialogue, in community-based participatory Indigenous research. Their findings indicate that adapting Photovoice, which might involve iterative processes, is crucial for methodological success, especially in contexts sensitive to issues of power and cultural relevance (Castleden & Garvin, 2008).
Quantum Dots (Qdots) in Biomedical Research
Research by Michalet et al. (2005) demonstrates how quantum dots, or qdots, have evolved from electronic materials science to biological applications. These nanocrystals are significant in cell and animal biology, aiding in high-resolution imaging and long-term in vivo observation. They have been used for studying intracellular processes and tumor targeting, showcasing their versatility in biomedical research (Michalet et al., 2005).
QVOA in Seismic Research
Chichinina, Sabinin, and Ronquillo-Jarillo (2006) explored Q-anisotropy using QVOA (Quality Factor Versus Offset and Azimuth) for characterizing fractured reservoirs in seismic research. They developed a method for estimating fracture direction and characterizing Q-anisotropy in seismic data, demonstrating its application in geophysics and resource exploration (Chichinina et al., 2006).
Real-time Q-PCR in Gene Quantification
Ginzinger (2002) discusses the use of real-time Q-PCR, a technique that has become integral in various applications like measuring mRNA expression levels and DNA copy numbers. This technology's proliferation has been fueled by its applications in gene quantification, demonstrating its critical role in molecular biology and genetics (Ginzinger, 2002).
Self Q-switching in Lasing Technology
Zalevsky et al. (2006) investigated self Q-switching effects in a Nd:YVO4 cavity. This research is significant for the development of efficient Q-switched lasing technologies, highlighting advancements in laser physics and engineering (Zalevsky et al., 2006).
QDs in Bio-Imaging
Arya et al. (2005) emphasize the role of Quantum Dots (QDs) in revolutionizing bio-imaging. These nanocrystals have advanced the study of biomolecules by overcoming limitations like photobleaching and operational difficulties, demonstrating their immense potential in bio-imaging and nanobiotechnology (Arya et al., 2005).
Propriétés
Nom du produit |
QVO |
|---|---|
Formule moléculaire |
C19H14N2O |
Poids moléculaire |
286.33 |
Nom IUPAC |
(E)-3-(2-(Quinoline-4-yl)vinyl)-1H-indol-6-ol |
InChI |
InChI=1S/C19H14N2O/c22-15-7-8-17-14(12-21-19(17)11-15)6-5-13-9-10-20-18-4-2-1-3-16(13)18/h1-12,21-22H/b6-5+ |
Clé InChI |
LERFQFWQFPELPU-AATRIKPKSA-N |
SMILES |
OC1=CC2=C(C=C1)C(/C=C/C3=CC=NC4=CC=CC=C34)=CN2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
QVO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-(Diethylamino)propyl)-2-(5,9-dimethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetamide](/img/structure/B1193381.png)
